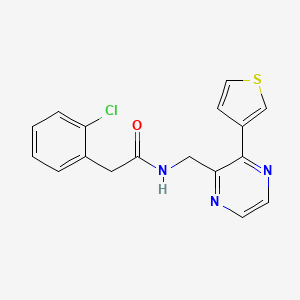

2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Description

This compound features a chlorophenyl group at position 2, a pyrazine ring substituted with a thiophen-3-yl moiety, and an acetamide linker. Pyrazine derivatives are known for diverse bioactivities, including kinase inhibition and antimicrobial effects . The compound’s synthesis likely involves coupling a 2-chlorophenylacetyl chloride with a pyrazine-methylamine intermediate under basic conditions, as seen in analogous acetamide syntheses .

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3OS/c18-14-4-2-1-3-12(14)9-16(22)21-10-15-17(20-7-6-19-15)13-5-8-23-11-13/h1-8,11H,9-10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULIPEPUXZTWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCC2=NC=CN=C2C3=CSC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide, with the CAS number 2034467-65-5, is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antiviral properties, supported by various studies and data.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : CHClNOS

- Molecular Weight : 343.8 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing thiophene and pyrazine rings have demonstrated significant activity against various pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC) :

- Mechanism of Action :

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes.

Research Insights:

- Inhibition of COX Enzymes :

- Effective Doses :

Antiviral Activity

The antiviral properties of related compounds have also been documented, particularly their ability to inhibit viral replication.

Study Highlights:

- Cytopathic Effect Prevention :

- Mechanism :

Data Summary

The following table summarizes the biological activities observed in studies related to compounds similar to this compound:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Preliminary studies suggest that 2-(2-chlorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide may possess activity against various bacterial strains, making it a candidate for further investigation in drug development against infections.

Anticancer Potential

The compound's structural features suggest potential interactions with cellular targets involved in cancer progression. Studies on related compounds have shown inhibition of tumor cell proliferation, indicating that this compound could be explored for anticancer therapies.

Neurological Effects

Given the involvement of pyrazine derivatives in modulating neurotransmitter systems, there is a hypothesis that this compound may interact with NMDA receptors or other neurological pathways, which could be beneficial in treating neurodegenerative disorders.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Carbamimidoylbenzyl)-2-(5-Chloro-3-(Cyclobutylamino)-2-Oxo-6-(Thiophen-3-yl)Pyrazin-1(2H)-yl)Acetamide

- Structural Similarities : Shares a thiophen-3-yl-pyrazine core and acetamide linker.

- Activity : Likely targets enzymatic pathways (e.g., kinases) due to the amidine group, contrasting with the simpler chlorophenyl group in the target compound .

Thenylchlor (2-Chloro-N-(2,6-Dimethylphenyl)-N-((3-Methoxy-2-Thienyl)Methyl)Acetamide)

- Structural Similarities : Chlorophenyl and thiophenyl motifs.

- Key Differences : Methoxy-thienyl substitution and dimethylphenyl group confer herbicidal activity via inhibition of fatty acid elongation.

- Application : Used as a pre-emergent herbicide, whereas the target compound’s pyrazine ring may favor pharmaceutical applications .

N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide

- Structural Similarities : Dual thiophene system and acetamide linker.

- The target compound’s chlorophenyl group may enhance lipophilicity and CNS penetration .

N-(3-Fluorophenyl)-2-{[5-(Furan-2-yl)-4-(Prop-2-en-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide

- Structural Similarities : Acetamide backbone with aromatic heterocycles.

- Key Differences : Fluorophenyl and triazole-sulfanyl groups suggest divergent mechanisms, possibly targeting inflammatory pathways. The thiophen-3-yl in the target compound may confer higher metabolic stability compared to furan .

Structural and Functional Analysis Table

Research Findings and Implications

- Synthetic Feasibility : High yields (e.g., 85% in analogous compounds) suggest scalability .

- Biological Relevance : Thiophene-pyrazine hybrids show promise in CNS drug development, as seen with TSPO tracers like [11C]PK11195 .

- Agrochemical Potential: Structural analogs (e.g., S-Metolachlor) highlight chloroacetamide utility in herbicides, though the target compound’s pyrazine may redirect focus to pharmaceuticals .

- Crystallographic Data : Tools like SHELXL enable precise structural elucidation, critical for comparing molecular conformations and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.